molecular formula C23H21N3OS B11292731 N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide

Cat. No.: B11292731
M. Wt: 387.5 g/mol
InChI Key: RWTBDSXFFSQTEV-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide typically involves multiple steps, starting from commercially available substances. One common method involves the reaction of 2-aminopyridine with α-bromo ketones to form the thiazolo[5,4-b]pyridine core. This intermediate is then reacted with various aryl halides under palladium-catalyzed cross-coupling conditions to introduce the phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-4-phenylbutanamide is unique due to its specific fusion pattern and the presence of both thiazole and pyridine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide

InChI

InChI=1S/C23H21N3OS/c1-16-18(22-26-20-13-7-15-24-23(20)28-22)11-6-12-19(16)25-21(27)14-5-10-17-8-3-2-4-9-17/h2-4,6-9,11-13,15H,5,10,14H2,1H3,(H,25,27)

InChI Key

RWTBDSXFFSQTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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